molecular formula C12H17NO2 B14058709 1-(Benzyloxy)piperidin-4-ol

1-(Benzyloxy)piperidin-4-ol

Cat. No.: B14058709
M. Wt: 207.27 g/mol
InChI Key: RCDYNBCAGVSXOS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(Benzyloxy)piperidin-4-ol involves several steps. One common method includes the reaction of piperidin-4-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Benzyloxy)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(Benzyloxy)piperidin-4-ol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor interactions and enzyme inhibition.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(Benzyloxy)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the benzyloxy group, resulting in different chemical properties and applications.

    1-(Methoxy)piperidin-4-ol: Contains a methoxy group instead of a benzyloxy group, leading to variations in reactivity and biological activity.

    1-(Phenoxy)piperidin-4-ol: Has a phenoxy group, which can influence its chemical behavior and potential uses. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-phenylmethoxypiperidin-4-ol

InChI

InChI=1S/C12H17NO2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

RCDYNBCAGVSXOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)OCC2=CC=CC=C2

Origin of Product

United States

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